3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
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Overview
Description
3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is a complex heterocyclic compound It features a pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one core, substituted with a 4-bromophenyl group at the 3-position, a methyl group at the 2-position, and a 5-methyl-4H-1,2,4-triazol-3-yl group at the 7-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one typically involves multi-step chemical modifications. The process begins with the preparation of key intermediates, such as 3-bromobenzoic acid, which is converted into methyl-3-bromobenzoate and subsequently into 3-bromobenzohydrazide. The final step involves the cyclization of these intermediates to form the desired triazole derivative .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity. Techniques such as continuous flow chemistry could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bromophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features and biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Shares the triazole and pyrimidine rings, with potential anticancer properties.
Uniqueness
3-(4-bromophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to selectively inhibit CDKs makes it a promising candidate for targeted cancer therapy.
Properties
Molecular Formula |
C19H14BrN7O |
---|---|
Molecular Weight |
436.3 g/mol |
IUPAC Name |
5-(4-bromophenyl)-4-methyl-11-(5-methyl-1H-1,2,4-triazol-3-yl)-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
InChI |
InChI=1S/C19H14BrN7O/c1-10-16(12-3-5-13(20)6-4-12)17-21-9-14-15(27(17)25-10)7-8-26(18(14)28)19-22-11(2)23-24-19/h3-9H,1-2H3,(H,22,23,24) |
InChI Key |
PDZYBPJWOOMQKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C4=CC=C(C=C4)Br)C(=O)N(C=C3)C5=NNC(=N5)C |
Origin of Product |
United States |
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